4-Azido-2-fluoro-1-methoxybenzene
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Overview
Description
4-Azido-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-fluoro-1-methoxybenzene typically involves multiple steps starting from commercially available precursors. One common method includes:
Nitration: Starting with 2-fluoroanisole, the compound undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle hazardous intermediates like diazonium salts and azides safely.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azido group.
Carbonyl Compounds: Formed by oxidation of the methoxy group.
Scientific Research Applications
4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the development of bioactive molecules and as a precursor for triazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-Azido-2-fluoro-1-methoxybenzene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is catalyzed by copper(I) ions, which facilitate the formation of a triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-methoxybenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
2-Fluoro-4-nitroanisole: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-Azido-2-fluoroanisole: Similar structure but lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups on the benzene ring.
Properties
Molecular Formula |
C7H6FN3O |
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Molecular Weight |
167.14 g/mol |
IUPAC Name |
4-azido-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C7H6FN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
InChI Key |
MAQZGXJJABTHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])F |
Origin of Product |
United States |
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